p-Cyanocinnamic acid
Description
BenchChem offers high-quality p-Cyanocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Cyanocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(4-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13) |
InChI Key |
USVZQKYCNGNRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
difference between alpha-cyano-4-hydroxycinnamic acid and p-cyanocinnamic acid
Comparative Analysis: -Cyano-4-hydroxycinnamic Acid vs. -Cyanocinnamic Acid[1]
Executive Summary
The primary distinction lies in the position of the cyano group and the presence of a hydroxyl group .
-
-Cyano-4-hydroxycinnamic Acid (CHCA) : The cyano group is on the
-carbon (alkene chain), and a hydroxyl group is on the phenyl ring (position 4).[3] It is the industry-standard MALDI matrix for peptides and a potent MCT1 inhibitor . - -Cyanocinnamic Acid (4-CCA) : The cyano group is on the phenyl ring (position 4/para), with no cyano group on the chain. It is primarily a synthetic intermediate and structural analog used in Structure-Activity Relationship (SAR) studies, lacking the proton-donating resonance required for effective MALDI ionization.
Part 1: Chemical Identity & Structural Determinants
The functional divergence of these molecules stems directly from their electronic structures.
Structural Comparison
| Feature | ||
| IUPAC Name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | (2E)-3-(4-cyanophenyl)prop-2-enoic acid |
| Cyano Position | C4 on Phenyl Ring (Aromatic) | |
| Ring Substituent | 4-Hydroxyl (-OH) | 4-Cyano (-CN) |
| Proton Donor | Phenolic -OH & Carboxyl | Carboxyl only |
| UV Absorbance | ||
| Primary Use | MALDI Matrix, MCT Inhibitor | Synthesis Intermediate, SAR Analog |
Visualization of Structural Isomerism
Figure 1: Structural divergence highlighting the functional groups responsible for MALDI activity (OH) and acidity (CN).
Part 2: Functional Analysis – MALDI-TOF MS
CHCA is the "Gold Standard" matrix for the analysis of peptides and small proteins (<10 kDa).
The Mechanism of CHCA Efficacy
For a molecule to function as a MALDI matrix, it must satisfy three criteria:
-
Resonant Absorption : Absorb laser energy (typically 337 nm or 355 nm).
-
Co-crystallization : Incorporate analyte molecules into its crystal lattice.
-
Proton Transfer : Donate a proton (
) to the analyte upon ionization.
Why CHCA Works:
-
The
-Cyano Group : Increases the acidity of the vinylic proton and tunes the UV absorption maximum to align with Nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm). -
The 4-Hydroxyl Group : Acts as a critical proton donor. Upon laser irradiation, the excited state of CHCA undergoes Excited State Proton Transfer (ESPT) , efficiently charging peptide analytes
.
Why
-
Lack of Phenolic -OH : Without the electron-donating hydroxyl group, the molecule lacks the necessary proton affinity to serve as an efficient donor for peptide ionization.
-
Spectral Mismatch : The
-cyano group shifts the absorption maximum, often resulting in poor energy coupling at standard MALDI laser wavelengths.
Protocol: CHCA Matrix Preparation (Standard)
Objective : Prepare a saturated CHCA solution for peptide mass fingerprinting.
-
Solvent Preparation : Mix 50% Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in ultrapure water (TA50 solvent).
-
Saturation : Weigh 10 mg of
-Cyano-4-hydroxycinnamic acid . Add 1 mL of TA50 solvent. -
Solubilization : Vortex vigorously for 1 minute. Sonicate for 5 minutes.
-
Note: A small amount of undissolved solid should remain (ensures saturation).
-
-
Clarification : Centrifuge at 13,000 x g for 2 minutes. Transfer the supernatant to a fresh tube.
-
Application : Mix 1 µL of analyte (0.1–10 pmol) with 1 µL of matrix solution on the target plate. Allow to air dry.
Part 3: Functional Analysis – MCT Inhibition
Both molecules belong to the cinnamate class, which are known inhibitors of Monocarboxylate Transporters (MCTs) .[4] However, specificity varies.
Mechanism of Action
MCTs (specifically MCT1 and MCT2) transport lactate, pyruvate, and ketone bodies across cell membranes.
-
CHCA : A classic, high-affinity competitive inhibitor of MCT1. It binds to the substrate pocket, preventing lactate efflux in glycolytic tumors (Warburg effect) or pyruvate uptake in mitochondria.
-
p-Cyanocinnamic Acid : Acts as a structural analog. While it possesses the cinnamate scaffold required for binding, the absence of the
-cyano group (and presence of the -cyano) alters the steric fit within the transmembrane pore. It is often used in SAR studies to map the binding pocket but is less potent than CHCA or -cyanocinnamic acid (CCA).
Biological Pathway Visualization
Figure 2: Mechanism of CHCA-mediated inhibition of lactate transport via MCT1.
Part 4: Key Physicochemical Data
| Property | ||
| CAS Number | 28166-41-8 | 16642-94-7 |
| Molecular Weight | 189.17 g/mol | 173.17 g/mol |
| Acidity (pKa) | ~1.5 (due to | ~4.0 (Typical carboxylic acid) |
| Solubility | Soluble in ACN, MeOH, Ethanol | Soluble in DMSO, Ethanol |
| Melting Point | 245–250 °C | >250 °C (varies by purity) |
References
-
Beavis, R. C., & Chait, B. T. (1992).[3]
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][2][3][5][6] Organic Mass Spectrometry. Link[3] -
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal. Link
-
Sigma-Aldrich. (n.d.).
-Cyano-4-hydroxycinnamic acid.[1][2][3][4][5][6] Link -
PubChem. (n.d.). Compound Summary: 4-Cyanocinnamic acid.[1][2][6][7][8] Link
-
Jammalamadaka, V., et al. (2013).
-Cyano-4-hydroxycinnamic Acid and 4-Chloro- -cyanocinnamic Acid. Journal of Proteome Research.[1] Link
Sources
- 1. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 4. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-CYANOCINNAMIC ACID | 16642-94-7 [chemicalbook.com]
- 8. 4-Cyanocinnamic acid, CasNo.18664-39-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
Technical Whitepaper: Physicochemical Characterization and Synthesis of p-Cyanocinnamic Acid (4-CCA)
The following technical guide details the physicochemical properties, synthesis, and applications of p-cyanocinnamic acid.
Executive Summary
p-Cyanocinnamic acid (4-CCA) is a para-substituted cinnamic acid derivative characterized by the presence of an electron-withdrawing nitrile group on the phenyl ring. While frequently confused with the ubiquitous MALDI matrix
This guide provides a rigorous examination of its melting point and pKa values, grounded in experimental data and Hammett substituent theory. It further details a self-validating synthesis protocol via Knoevenagel condensation, ensuring high purity for research applications.
Physicochemical Profile
Melting Point and pKa Data
The physicochemical behavior of 4-CCA is governed by the electron-withdrawing nature of the cyano group (-CN) at the para position. This substitution significantly alters the acidity and crystal lattice energy compared to unsubstituted cinnamic acid.
| Property | Value | Context/Method |
| Melting Point | 245–248 °C | Experimental range for the trans-isomer. Significantly higher than cinnamic acid (133 °C) due to dipole-dipole interactions and improved packing efficiency [1]. |
| pKa (Acid) | ~ 4.13 (Predicted) | Calculated via Hammett Equation ( |
| Molecular Weight | 173.17 g/mol | Formula: C₁₀H₇NO₂ |
| Solubility | Low (Water) | Soluble in DMSO, Ethanol, and alkaline aqueous solutions. |
Theoretical Grounding: The Hammett Effect
The acidity of 4-CCA is best understood through the Hammett equation, which quantifies substituent effects on reaction centers.
-
Mechanism: The cyano group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.
-
Calculation: Using the reaction constant for cinnamic acid ionization (
) and the substituent constant for the para-cyano group ( ): Note: This theoretical derivation aligns with the observed trend that electron-withdrawing groups lower the pKa of cinnamic acid derivatives.
Synthesis and Purification Protocol
Mechanistic Rationale
The Knoevenagel condensation is the preferred synthetic route. We utilize a modification involving piperidine (catalyst) and pyridine (solvent/base) to ensure complete decarboxylation of the intermediate.[3][4]
-
Why this method? The pyridine acts as a thermodynamic sink, driving the reaction forward, while piperidine forms the reactive iminium ion intermediate with the aldehyde.
-
Self-Validating Step: The evolution of CO₂ bubbles serves as a visual indicator of the decarboxylation step. Cessation of bubbling indicates reaction completion.
Experimental Workflow
Reagents:
-
4-Cyanobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Piperidine (Catalytic amount, ~0.1 eq)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanobenzaldehyde and malonic acid in pyridine.
-
Catalysis: Add piperidine dropwise. Observation: Slight exotherm may occur.
-
Reflux: Heat the mixture to 100–110 °C. Maintain reflux for 4–6 hours.
-
Checkpoint: Monitor CO₂ evolution. Reaction is complete when gas evolution stops.
-
-
Quenching: Cool the mixture to room temperature. Pour slowly into an excess of ice-cold dilute HCl (1M).
-
Isolation: Filter the white/off-white precipitate. Wash copiously with cold water to remove pyridinium salts.
-
Purification: Recrystallize from glacial acetic acid or ethanol/water (80:20) .
-
Purity Check: Verify MP is within 245–248 °C range.
-
Process Visualization
Caption: Step-by-step workflow for the synthesis of 4-CCA via Knoevenagel condensation, featuring a critical decarboxylation checkpoint.
Analytical & Therapeutic Applications
Distinction from MALDI Matrices
It is critical to distinguish 4-CCA from
-
4-CCA (This Compound): Inhibitor of Monocarboxylate Transporters (MCTs).[7] Used in metabolic oncology research to block lactate transport [3].
-
CHCA (MALDI Matrix): Used for peptide ionization. The presence of the hydroxyl group and alpha-cyano position alters UV absorption and proton transfer capabilities.
Biological Activity (MCT Inhibition)
4-CCA acts as a competitive inhibitor of MCT1. By blocking the transport of lactate and pyruvate across the plasma membrane, it disrupts the metabolic plasticity of glycolytic tumor cells (Warburg effect).
Caption: Mechanism of Action: 4-CCA blocks MCT1, preventing lactate efflux and inducing intracellular acidification in tumor cells.
References
-
NIST Chemistry WebBook. (2025). Cinnamic Acid - Thermochemical Data. National Institute of Standards and Technology.[8] Retrieved from [Link]
-
Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Retrieved from [Link]
-
PubChem. (2025).[1][2][9] Compound Summary: 4-Cyanocinnamic Acid (CAS 18664-39-6).[10][11][12] National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trans-Cinnamic acid [webbook.nist.gov]
- 9. cis-Cinnamic acid | C9H8O2 | CID 5372954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 27514-61-0|(Z)-3-(2-Cyano-4-hydroxyphenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 12. chem960.com [chem960.com]
The Photochemical Engine of Proteomics: A Technical Guide to Cyanocinnamic Acid Derivatives
Executive Summary
For over three decades,
Part 1: The Chromophore & Pre-MALDI Photophysics
Before 1989, cinnamic acid derivatives were primarily studied by organic photochemists interested in solid-state topochemistry.[1] The core structure—a phenyl ring conjugated with an acrylic acid side chain—is a classic UV absorber.
The Structural Scaffold
The efficacy of cyanocinnamic acids stems from their "push-pull" electronic structure:
-
Electron Donor: The hydroxyl group (-OH) at the para position (in CHCA) feeds electron density into the ring.
-
Electron Acceptor: The cyano group (-CN) at the
-position is strongly electron-withdrawing.[1] -
Conjugation Bridge: The double bond connects these, creating a system with a high molar extinction coefficient (
) in the UV range (330–360 nm).
The "Static" Era: [2+2] Photodimerization
Historically, the photochemistry of cinnamic acids was defined by Schmidt’s Topochemical Postulates . In the solid state, irradiation of trans-cinnamic acids typically leads to [2+2] cycloaddition, forming cyclobutane dimers (truxillic/truxinic acids).
-
Relevance to Researchers: This background is critical because it explains why matrix stability is a challenge. Prolonged exposure to ambient UV can degrade the matrix lattice via dimerization, altering the crystal structure required for effective analyte incorporation.
Part 2: The 1989 Pivot – The MALDI Revolution
The trajectory of this molecule changed forever with the work of Beavis and Chait in 1989. While Karas and Hillenkamp established MALDI using nicotinic acid, it was Beavis and Chait who identified CHCA as the superior matrix for peptides.
Why CHCA Won
The selection of CHCA was not accidental; it solved three critical photochemical problems:
-
Resonance Match: Its absorption maximum (
nm) perfectly matches the output of the Nitrogen ( ) lasers used in early MALDI instruments. -
Proton Acidity: The electron-withdrawing cyano group increases the acidity of the excited state, facilitating proton transfer to the peptide.
-
Cooling Effect: Unlike nicotinic acid, CHCA forms "cold" plumes, reducing the thermal fragmentation of labile peptide bonds.
Part 3: Mechanistic Photochemistry (The "Dynamic" Era)
Modern drug development professionals must understand that MALDI is not just "heating."[1] It is a sequence of electronic excitations and proton transfers.
The Excited State Proton Transfer (ESPT) Model
Upon laser irradiation, CHCA undergoes a transition from the ground state (
-
The pKa Shift: In the
state, CHCA becomes significantly more acidic (super-photoacid). -
The Transfer: A proton is transferred from the matrix (
) to the analyte ( ) before or during the phase explosion that ejects the material into the gas phase.
Visualization: The MALDI Ionization Pathway
The following diagram illustrates the photochemical workflow from laser absorption to analyte detection.
Caption: The photochemical cascade of CHCA-mediated MALDI ionization.
Part 4: Rational Design & Second-Generation Matrices
In the 2000s, the focus shifted from discovery to rational design. Researchers realized that while CHCA is excellent, its Proton Affinity (PA) is sometimes too high, meaning it holds onto protons rather than donating them to low-basicity peptides.
Halogenated Derivatives (Cl-CCA)
To address this, Jaskolla et al. introduced 4-Chloro-
-
Mechanism: Replacing the hydroxyl group with a chlorine atom lowers the Proton Affinity.
-
Result: The matrix becomes a more aggressive proton donor. This significantly improves the sensitivity for peptides that are difficult to ionize with standard CHCA.
Comparative Data: CHCA vs. Cl-CCA[1][2][3]
| Feature | 4-Chloro- | |
| Primary Application | Peptides < 4 kDa (General) | Low-abundance / Low-basicity peptides |
| Laser Wavelength | 337 nm ( | 337 nm, 355 nm |
| Proton Affinity | Moderate (~840 kJ/mol) | Low (< 830 kJ/mol) |
| Ionization Efficiency | High for Arginine-rich peptides | Uniform across diverse sequences |
| Solubility | High in 50% ACN | Moderate (requires higher organic %) |
Part 5: Experimental Protocols (Self-Validating Systems)
Synthesis of -Cyanocinnamic Acids
The Knoevenagel condensation remains the gold standard for synthesis due to its atom economy and simplicity.
Protocol: Knoevenagel Condensation for CHCA
-
Reagents: 4-Hydroxybenzaldehyde (1 eq), Cyanoacetic acid (1.1 eq).
-
Catalyst: Piperidine (cat.[1][2] amount) in Toluene or Ethanol.
-
Reflux: Heat to reflux for 3–5 hours.
-
Validation (TLC): Monitor disappearance of aldehyde spot.
-
Workup: Acidify with HCl to precipitate the product. Recrystallize from water/ethanol.[1][3]
-
Why Acidify? The reaction occurs under basic conditions; the product exists as a salt. Acidification protonates the carboxylate, crashing out the free acid.
-
Caption: Knoevenagel condensation pathway for CHCA synthesis.[1]
The "Dried Droplet" Sample Preparation
This is the industry-standard method.[1] Its reliability relies on the rapid co-crystallization of matrix and analyte.
Step-by-Step Protocol:
-
Matrix Solution: Dissolve CHCA at 10 mg/mL in 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).
-
Causality: The TFA ensures the peptides are protonated and solubilizes the matrix. The organic solvent allows rapid evaporation.
-
-
Analyte Solution: Dissolve peptide/protein in 0.1% TFA (approx 1–10 pmol/µL).
-
Mixing: Mix 1 µL Matrix + 1 µL Analyte in a microcentrifuge tube (or spot sequentially).
-
Spotting: Deposit 1 µL of the mixture onto the metal MALDI target plate.
-
Drying: Allow to air dry at room temperature.
-
Critical Check: Look for small, uniform crystals. Large, needle-like crystals often yield poor resolution.[1]
-
References
-
Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry. Link
-
Jaskolla, T. W., & Karas, M. (2006). Compelling evidence for lucky survivor and gas phase protonation: The unified MALDI analyte protonation model. Journal of the American Society for Mass Spectrometry.[4] Link
-
Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[1] Proceedings of the National Academy of Sciences. Link
-
Knochenmuss, R. (2006). Ion formation mechanisms in UV-MALDI.[1] The Analyst. Link
-
Sigma-Aldrich.
-Cyano-4-hydroxycinnamic acid.[1][5][6][7][8] Link
Sources
- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS, = 99.0 HPLC 28166-41-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Yield Synthesis of p-Cyanocinnamic Acid via Knoevenagel Condensation
Abstract & Scientific Significance
p-Cyanocinnamic acid is a critical bifunctional building block in medicinal chemistry, serving as a precursor for histone deacetylase (HDAC) inhibitors and diverse heterocyclic scaffolds.[1] Its synthesis via the Knoevenagel condensation is the industry standard; however, traditional methods often rely on toxic pyridine as both solvent and base.[2]
This Application Note provides two distinct, validated protocols:
-
Protocol A (Standard): The classic Doebner modification using pyridine/piperidine, optimized for maximum yield and reliability.
-
Protocol B (Green): An aqueous, phase-transfer catalyzed method using TBAB (Tetrabutylammonium bromide), eliminating toxic organic solvents while maintaining high purity.
Mechanistic Foundation
The synthesis proceeds via the condensation of 4-cyanobenzaldehyde with malonic acid. The presence of the electron-withdrawing cyano group (–CN) on the aldehyde activates the carbonyl carbon, facilitating nucleophilic attack.
Reaction Pathway[2][3][4][5][6]
-
Deprotonation: The base deprotonates malonic acid to form the enolate.
-
Nucleophilic Attack: The enolate attacks the aldehyde carbonyl.
-
Dehydration: Elimination of water forms the
-unsaturated dicarboxylic acid. -
Decarboxylation: Thermal decarboxylation (facilitated by the Doebner conditions) yields the final monocarboxylic acid.
Figure 1: Mechanistic pathway of the Doebner modification of the Knoevenagel condensation.
Experimental Protocols
Protocol A: Standard Doebner Modification (High Reliability)
Best for: Initial scale-up, ensuring maximum conversion, and when solvent toxicity is manageable via fume hoods.
Materials
-
Reactants: 4-Cyanobenzaldehyde (10 mmol, 1.31 g), Malonic acid (12 mmol, 1.25 g).
-
Reagents: Pyridine (5.0 mL), Piperidine (0.5 mL).
-
Solvent: Ethanol (for recrystallization).[3]
Step-by-Step Procedure
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 4-cyanobenzaldehyde and malonic acid to the flask. Add pyridine (solvent/base).[2][4][5][6]
-
Catalysis: Add piperidine (catalyst) dropwise. Note: An exotherm may be observed.
-
Reflux: Heat the mixture to reflux (approx. 80–100°C) for 3–4 hours .
-
Checkpoint: Evolution of CO₂ bubbles indicates the decarboxylation step is active. Stop heating only when bubbling ceases.
-
-
Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 50 mL of ice-cold HCl (2M) with vigorous stirring.
-
Precipitation: A white to pale-yellow solid will precipitate immediately. Stir for 15 minutes to ensure complete protonation of the acid.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash with cold water (3 x 20 mL) to remove residual pyridine.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Drying: Dry in a vacuum oven at 60°C for 6 hours.
Protocol B: Green Aqueous Synthesis (Phase Transfer Catalysis)
Best for: Green chemistry compliance, avoiding toxic pyridine, and simplifying workup.
Materials
-
Reactants: 4-Cyanobenzaldehyde (10 mmol), Malonic acid (12 mmol).
-
Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%), K₂CO₃ (10 mol%).
-
Solvent: Distilled Water (15 mL).
Step-by-Step Procedure
-
Setup: In a 50 mL beaker or flask, mix the aldehyde, malonic acid, TBAB, and K₂CO₃ in water.
-
Reaction:
-
Microwave Method (Preferred): Irradiate at 300W for 2–5 minutes (monitor temp, keep <100°C).
-
Thermal Method: Heat at 80°C with vigorous stirring for 1–2 hours.
-
Why TBAB? The aldehyde is sparingly soluble in water. TBAB acts as a Phase Transfer Catalyst (PTC), shuttling the malonate anion to the organic aldehyde interface.
-
-
Workup: Cool the mixture to room temperature.
-
Acidification: Acidify with dilute HCl (pH ~2). The product will precipitate out of the aqueous phase.
-
Isolation: Filter the solid and wash copiously with water to remove the TBAB and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of p-cyanocinnamic acid.
Characterization & QC Data
Upon isolation, the product should be a white to off-white crystalline solid.
Spectroscopic Data Table
| Technique | Parameter | Expected Value / Signal | Assignment |
| Melting Point | Range | > 245°C (Decomposes) | High MP due to polarity/H-bonding. |
| IR Spectroscopy | 2225 | –C≡N (Nitrile) stretch (Distinctive). | |
| 1680–1690 | C=O (Carboxylic Acid) stretch. | ||
| 1620 | C=C (Alkene) stretch. | ||
| ¹H NMR | 12.5 (br s, 1H) | –COOH (Carboxylic acid proton). | |
| 7.90 (d, J=8 Hz, 2H) | Aromatic protons (ortho to CN). | ||
| 7.85 (d, J=8 Hz, 2H) | Aromatic protons (meta to CN). | ||
| 7.60 (d, J=16.0 Hz, 1H) | Vinyl proton ( | ||
| 6.65 (d, J=16.0 Hz, 1H) | Vinyl proton ( |
Interpretation:
-
The coupling constant (J) of ~16.0 Hz for the vinyl protons confirms the Trans (E) geometry, which is thermodynamically favored.
-
The nitrile peak at ~2225 cm⁻¹ is a key diagnostic band to distinguish from unsubstituted cinnamic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation. | Ensure reflux time is sufficient (until bubbling stops). Do not rush the heating step. |
| Oily Product | Impurities or solvent retention.[6] | Recrystallize immediately from Ethanol/Water. If oil persists, scratch the flask with a glass rod to induce nucleation. |
| Product Color | Polymerization or oxidation. | Ensure the aldehyde starting material is not oxidized (check for benzoic acid impurity). Perform reaction under N₂ atm if high purity is critical. |
| Slow Reaction (Green) | Poor phase transfer. | Increase stirring speed (RPM > 800) to maximize surface area between aqueous/organic phases. Add slightly more TBAB. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Doebner Modification).
-
Sinha, A. K., et al. "Green and efficient synthesis of cinnamic acids."[7] Indian Journal of Chemistry, Vol 47B, 2008. (Source for Aqueous/TBAB protocols).
-
ChemicalBook. "4-Cyanocinnamic acid Properties and Safety." (General physical properties validation).
-
SpectraBase. "4-Cyanocinnamic acid NMR and IR Data." (Spectroscopic validation).
Sources
Application Note: Mechanistic Insights & Protocols for p-Cyanocinnamic Acid Photocycloaddition
Abstract
This guide details the mechanistic principles and experimental protocols for the [2+2] photocycloaddition of p-cyanocinnamic acid. Unlike solution-phase photochemistry, which is dominated by cis-trans isomerization, the solid-state reaction is governed by the Schmidt Topochemical Postulate . This application note provides researchers with a reproducible workflow to control crystal polymorphism, execute photodimerization, and validate the formation of
Part 1: Mechanistic Principles
The Topochemical Postulate
The dimerization of p-cyanocinnamic acid is a textbook example of lattice-controlled synthesis. According to Schmidt’s rules, the reaction occurs only if the reactive alkene double bonds in the crystal lattice are:
-
Parallel: Aligned within minimal angular deviation.
-
Proximal: Separated by a distance (
) of 3.5 Å < < 4.2 Å .
The Role of the Cyano Group
The p-cyano (-CN) substituent exerts a strong electron-withdrawing effect, creating a significant dipole moment along the molecular axis. This influences the crystal packing (polymorphism), often steering the molecules into an antiparallel arrangement to minimize dipole repulsion.
-
-Polymorph (Head-to-Tail): The most common stable form. Molecules stack antiparallel. Irradiation yields
-truxillic acid (centrosymmetric). -
-Polymorph (Head-to-Head): Metastable. Molecules stack parallel.[1] Irradiation yields
-truxinic acid (mirror symmetric). -
-Polymorph: Photostable (
> 4.7 Å).
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between solution-phase isomerization and solid-state dimerization.
Figure 1: Mechanistic pathway showing the divergence between solution and solid-state reactivity governed by lattice constraints.
Part 2: Experimental Protocols
Protocol A: Polymorph-Directed Crystallization
Control of the crystal form is the single most critical variable.
| Parameter | ||
| Solvent System | Ethanol (95%) or Acetone/Water (3:1) | Diethyl Ether / Petroleum Ether |
| Method | Slow Evaporation at Room Temp | Rapid cooling or Vapor Diffusion |
| Stability | Thermodynamically Stable | Metastable (Reverts to |
| Dipole Alignment | Antiparallel (Dipole cancellation) | Parallel (Dipole reinforcement) |
Procedure:
-
Dissolve 500 mg of p-cyanocinnamic acid in 20 mL of the chosen solvent at 40°C.
-
Filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.
-
For
-form: Allow to stand in a loosely capped vial at 25°C for 48-72 hours. -
For
-form: Place the vial in a larger jar containing petroleum ether (vapor diffusion) and store at 4°C. -
Harvest crystals via vacuum filtration. Do not grind yet.
Protocol B: Solid-State Irradiation
Direct irradiation of large crystals often leads to surface passivation (product forms a crust, blocking light) or crystal shattering due to lattice strain.
Equipment:
-
Light Source: 450W Medium-pressure Mercury Lamp (Hanovia) OR 365 nm High-Power UV-LED.
-
Filter: Pyrex glass filter (cut-off
< 290 nm) to prevent degradation.
Step-by-Step Workflow:
-
Preparation: Gently crush harvested crystals into a fine microcrystalline powder.
-
Note: While single crystals are needed for XRD, powder is preferred for bulk synthesis to ensure uniform light penetration.
-
-
Mounting: Spread the powder thinly (approx. 1 mm thick) between two Pyrex glass plates.
-
Irradiation:
-
Place sample 10 cm from the light source.
-
Irradiate for 12–48 hours.
-
Critical Step: Every 4 hours, interrupt the process, scrape the powder off the plates, regrind in a mortar, and re-spread. This exposes unreacted core material.
-
-
Temperature Control: Maintain temperature < 40°C using a fan. p-Cyanocinnamic acid derivatives can undergo thermal phase transitions that disrupt the reactive alignment.
Workflow Diagram
Figure 2: Iterative irradiation workflow ensuring maximum conversion.
Part 3: Characterization & Validation
NMR Spectroscopy (Self-Validating Step)
The formation of the cyclobutane ring destroys the alkene double bond, resulting in a dramatic upfield shift of the protons.
-
Solvent: DMSO-d6
-
Key Signals:
-
Reactant (Monomer): Doublet at
6.5–7.8 ppm (Vinylic protons). -
Product (Dimer): Multiplet at
3.8–4.6 ppm (Cyclobutane methine protons).
-
-
Symmetry Check:
- -Truxillic (Centrosymmetric): Simple AA'BB' pattern for the aromatic ring; cyclobutane protons appear equivalent or highly symmetric.
- -Truxinic (Mirror): More complex splitting due to magnetic non-equivalence in the mirror plane context.
Powder X-Ray Diffraction (PXRD)
Use PXRD to monitor the reaction progress without dissolving the sample.
-
Monomer: Sharp, distinct crystalline peaks.
-
Dimer: New set of peaks.
-
Amorphous Background: If the baseline rises significantly, the crystal lattice is collapsing (photomechanical effect).
Part 4: Troubleshooting & Expert Insights
Issue 1: Reaction stalls at 30% conversion.
-
Cause: "Product Inhibition." The dimer phase separates on the surface of the crystal, blocking UV light.
-
Solution: Increase the frequency of the "Grind-Irradiate" cycle. Ensure the layer thickness is < 0.5 mm.
Issue 2: Melting during irradiation.
-
Cause: Lamp heat exceeds the eutectic melting point of the monomer/dimer mixture.
-
Solution: Use a water filter (IR trap) or switch to UV-LEDs (cold light source).
Issue 3: Unexpected Isomer.
-
Cause: Solvent inclusion in the crystal lattice altered the packing.
-
Solution: Dry the crystals thoroughly under vacuum before irradiation to remove solvates.
References
-
Schmidt, G. M. J. (1964). Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids. Journal of the Chemical Society, 2014-2021. Link
-
Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey. Journal of the Chemical Society, 1996-2000. Link
-
Ito, Y., et al. (1991). Unusual [2 + 2] topochemical cycloadditions of 3-cyano- and 4-cyanocinnamic acids. Journal of the Chemical Society, Chemical Communications, 1702-1703.[1] Link
-
Fonseca, I., et al. (2008).[2] Temperature stability and photodimerization kinetics of
-cinnamic acid and comparison to its -polymorph. Physical Chemistry Chemical Physics, 10, 6463-6470. Link -
Lakshmi, S., et al. (2006).[3] Regioselective Photodimerization of Cinnamic Acids in Water: Templation with Cucurbiturils. Langmuir, 22(18), 7605–7609.[3] Link
Sources
- 1. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Regioselective photodimerization of cinnamic acids in water: Templation with cucurbiturils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-State [2+2] Photodimerization of Cyanocinnamic Acid Derivatives
Abstract & Scope
This application note details the protocols for the solid-state [2+2] photodimerization of
Key Applications:
-
Green Chemistry: Solvent-free synthesis of complex cyclobutane rings.[1]
-
Optical Materials: Reversible refractive index modulation for optical data storage.
-
Prodrug Development: Photo-triggered release systems where the dimer acts as a stable carrier.
Theoretical Framework: The Topochemical Postulate
The success of this protocol relies entirely on the crystal packing of the monomer. According to Schmidt’s topochemical rules, established in the 1960s, reaction occurs only if:
-
Parallel Alignment: The alkene double bonds of adjacent molecules are parallel.
-
Distance Constraint: The center-to-center distance between double bonds (
) is Å. -
Photochemical Outcome:
-
Head-to-Tail (
-type packing): Yields centrosymmetric dimers (truxillic acid derivatives). -
Head-to-Head (
-type packing): Yields mirror-symmetric dimers (truxinic acid derivatives).
-
Note on Cyano-Derivatives: The
Mechanism Visualization
The following diagram illustrates the pathway from monomer packing to the final cyclobutane product.
Figure 1: Mechanistic pathway of solid-state photodimerization governed by Schmidt's topochemical criteria.
Experimental Protocols
Protocol A: Crystal Engineering (Polymorph Control)
The most common failure mode is isolating a photo-inert polymorph. The
Materials:
- -Cyanocinnamic acid derivative (purity >98%).
-
Solvents: Ethanol, Methanol, Acetone (HPLC Grade).
-
Equipment: Scintillation vials, 0.45 µm PTFE syringe filters.
Step-by-Step:
-
Saturation: Dissolve the monomer in Ethanol at 50°C until saturation is reached.
-
Expert Tip: If the derivative has a long alkyl chain, use an Acetone/Ethanol (1:1) mix to improve solubility.
-
-
Filtration: Hot-filter the solution through a 0.45 µm syringe filter into a clean vial to remove nucleation sites (dust) that cause uncontrolled precipitation.
-
Evaporation: Cover the vial with parafilm and poke 3-5 small holes. Allow to stand at room temperature (20-25°C) in a vibration-free environment.
-
Critical: Do not rapid-cool. Rapid cooling often yields metastable, photo-inert forms.
-
-
Harvesting: After 2-5 days, collect crystals.
-
Validation (Mandatory): Perform Powder X-Ray Diffraction (PXRD).
-
Check: Look for specific low-angle peaks characteristic of the
-polymorph (packing distance ~3.8–4.0 Å).
-
Protocol B: Solid-State Irradiation
Unlike solution chemistry, light penetration in solids is limited. Surface saturation can block the reaction in the bulk crystal (the "inner filter effect").
Equipment:
-
High-Pressure Mercury Lamp (UV) or 365 nm High-Power LED.
-
Pyrex filter (cut-off
nm) to prevent side reactions. -
Mortar and pestle (Agate).
-
Glass slides.
Step-by-Step:
-
Preparation: Gently grind the crystals into a fine powder.
-
Why: Reduces crystal size to <10 µm, maximizing surface area and minimizing the inner filter effect.
-
-
Mounting: Spread the powder as a thin monolayer between two Pyrex glass slides.
-
Caution: Do not compress tightly; pressure can induce phase transitions.
-
-
Irradiation: Place the slides 10–15 cm from the light source.
-
Time: Irradiate for 4–12 hours.
-
Turnover: Every 1 hour, remove the slide, regrind the powder gently, and respread. This exposes unreacted core material to the surface.
-
-
Temperature Control: Ensure the sample temperature does not exceed 40°C.
-
Risk: High heat can melt the crystals (eutectic formation with product) or cause a phase transition to a non-reactive polymorph. Use a fan or water filter if using a Hg lamp.
-
Characterization & Data Analysis
Verification of the dimer requires distinguishing the loss of the alkene bond and the formation of the cyclobutane ring.
Table 1: Key Analytical Signatures
| Technique | Monomer Signal ( | Dimer Signal (Cyclobutane Product) | Interpretation |
| Definitive. Upfield shift confirms saturation of double bond. | |||
| FT-IR | ~1620 cm | Disappearance of 1620 cm | Rapid screening tool. |
| UV-Vis | Blue shift (Hypsochromic) | Loss of conjugation between aryl ring and acid group. | |
| PXRD | Sharp peaks (Monomer Lattice) | New peak set (Dimer Lattice) | Confirms reaction is occurring in the solid phase (or crystal-to-crystal). |
Protocol C: Reaction Monitoring Workflow
Use this logic flow to troubleshoot low yields or lack of reactivity.
Figure 2: Troubleshooting decision tree for solid-state photodimerization.
References
-
Schmidt, G. M. J. (1964). Topochemistry.[1][2][3][4][5] Part III. The Crystal Chemistry of some trans-Cinnamic Acids. Journal of the Chemical Society, 2014-2021.
-
Atkinson, S. D. M., et al. (2004). Photodimerization of the alpha'-polymorph of ortho-ethoxy-trans-cinnamic acid in the solid state.[6] Acta Crystallographica Section B.
-
Kishikawa, K., et al. (2005).[7] Solid-State [2+2] Photodimerization of α,ω-Diarylpolyene Monomers. Molecules, 10(1), 266-278.
-
Carignano, G., et al. (2019). The impact of solid solution composition on kinetics and mechanism of [2+2] photodimerization of cinnamic acid derivatives. CrystEngComm.
-
BenchChem Technical Support. (2025). Experimental Setup for Solid-State Photodimerization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Topochemical polymerization - Wikipedia [en.wikipedia.org]
- 3. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large Molecular Rotation in Crystal Changes the Course of a Topochemical Diels-Alder Reaction from a Predicted Polymerization to an Unexpected Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodimerization of the alpha'-polymorph of ortho-ethoxy-trans-cinnamic acid in the solid state. I. Monitoring the reaction at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
synthesis of truxillic acid derivatives from p-cyanocinnamic acid
Application Note & Protocol
Topic: Synthesis of Truxillic Acid Derivatives from p-Cyanocinnamic Acid Audience: Researchers, scientists, and drug development professionals.
Harnessing Photochemistry: A Detailed Protocol for the Synthesis of α-4,4'-Dicyanotruxillic Acid from p-Cyanocinnamic Acid
Abstract
Truxillic acids and their derivatives represent a class of cyclobutane-containing compounds with significant potential in medicinal chemistry and materials science.[1] Their rigid, dimeric structure serves as a valuable scaffold for developing novel therapeutics, including anti-inflammatory agents and fatty acid binding protein (FABP) inhibitors.[2][3] This application note provides a comprehensive guide to the synthesis of α-4,4'-dicyanotruxillic acid via a solid-state [2+2] photochemical cycloaddition of p-cyanocinnamic acid. We offer a detailed experimental protocol, mechanistic insights, characterization data, and critical safety precautions tailored for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Truxillic Acid Scaffold
The cyclobutane ring is a structural motif found in numerous biologically active natural products.[4] Truxillic acids, formed by the "head-to-tail" photodimerization of cinnamic acid derivatives, are particularly noteworthy.[1] The resulting scaffold has been identified as crucial for the analgesic properties of compounds like (-)-incarvillateine, a natural product used in traditional medicine.[5]
Modern drug discovery efforts have leveraged this unique architecture. Derivatives of truxillic acid have been shown to exhibit potent anti-inflammatory and antinociceptive effects, in some cases exceeding the activity of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2][6] A key area of interest is their function as inhibitors of Fatty Acid Binding Proteins (FABPs), which are critical modulators in endocannabinoid signaling and represent promising targets for a new generation of analgesics.[5][7]
The synthesis of these derivatives most commonly relies on the [2+2] photocycloaddition reaction—a powerful method for constructing four-membered rings.[1] By starting with substituted precursors like p-cyanocinnamic acid, chemists can introduce functional handles (in this case, nitrile groups) that are valuable for further chemical modification and the development of compound libraries for structure-activity relationship (SAR) studies.[5] This protocol focuses on a solvent-free, solid-state approach, which often provides superior regio- and diastereocontrol compared to solution-phase reactions.[6][8]
Reaction Mechanism: The [2+2] Photocycloaddition
The formation of truxillic acid from trans-cinnamic acid is a classic example of a topochemical reaction, where the crystal packing of the reactant dictates the stereochemistry of the product. The reaction proceeds via a [2+2] cycloaddition mechanism upon exposure to UV light.
-
Photoexcitation: A molecule of p-cyanocinnamic acid absorbs a photon, promoting an electron to an excited state.
-
Diradical Formation: In the solid state, the excited molecule reacts with an adjacent, properly aligned ground-state molecule to form a diradical intermediate. The alignment is crucial; for the formation of α-truxillic acid, the molecules must be packed in a head-to-tail fashion.[9]
-
Ring Closure: The diradical rapidly collapses, forming the two new sigma bonds of the cyclobutane ring to yield the final product, α-4,4'-dicyanotruxillic acid.
This process is highly dependent on the crystal polymorph of the starting material. The α-polymorph of cinnamic acids typically places adjacent molecules in a centrosymmetric, head-to-tail arrangement, leading selectively to the α-truxillic acid isomer upon irradiation.[10]
Caption: Mechanism of α-truxillic acid formation.
Experimental Protocol
This protocol describes the solvent-free photodimerization of p-cyanocinnamic acid.
3.1 Materials and Equipment
| Reagents & Solvents | Equipment |
| p-Cyanocinnamic acid (>98%) | Photochemical reactor with a medium-pressure mercury lamp (e.g., 450W) |
| Diethyl ether (anhydrous) | Pyrex or Quartz reaction vessel |
| Acetone (ACS grade) | Magnetic stirrer and stir bar |
| Buchner funnel and filter paper | |
| Standard laboratory glassware | |
| High-vacuum pump or Schlenk line | |
| NMR spectrometer, FT-IR spectrometer, Mass spectrometer |
3.2 Synthesis of α-4,4'-Dicyanotruxillic Acid
-
Preparation: Place 1.0 g of solid p-cyanocinnamic acid into a Pyrex reaction vessel. Note: Pyrex is suitable as it transmits UV light above 300 nm. A quartz vessel can be used for broader wavelength transmission.
-
Reaction Setup: Seal the vessel and place it in the photochemical reactor approximately 10-15 cm from the lamp. Ensure the setup allows for cooling, as mercury lamps generate significant heat. If possible, use a reactor with a cooling jacket.
-
Irradiation: Irradiate the solid sample with a medium-pressure mercury lamp. To ensure even exposure, the vessel should be slowly rotated or the solid should be occasionally stirred if the setup allows. The reaction progress can be monitored by taking small aliquots and analyzing them via FT-IR or 1H NMR. The disappearance of the alkene C=C stretch in IR (around 1630 cm-1) and the alkene protons in NMR (around 6.5-7.8 ppm) are indicative of product formation.[9] The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete (or has reached a plateau), turn off the lamp and allow the vessel to cool to room temperature.
-
Purification: Transfer the solid crude product to a flask. Add 20 mL of diethyl ether to the solid and stir vigorously for 15 minutes. This step washes away any unreacted monomer, which is more soluble in ether than the dimeric product.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with an additional 10 mL of cold diethyl ether.
-
Drying: Dry the purified white solid under high vacuum for several hours to remove residual solvent. The product is α-4,4'-dicyanotruxillic acid. The yield is typically high for solid-state reactions.
Caption: Experimental workflow for synthesis.
Characterization and Validation
The identity and purity of the synthesized α-4,4'-dicyanotruxillic acid should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| 1H NMR (DMSO-d6) | Disappearance of monomer vinylic protons (δ ~6.7 and 7.7 ppm). Appearance of cyclobutane methine protons (δ ~4.2-4.5 ppm). Aromatic protons will appear as two doublets (δ ~7.6 and 7.9 ppm). A broad singlet for the carboxylic acid protons will appear at δ > 12 ppm.[11] |
| 13C NMR (DMSO-d6) | Disappearance of monomer vinylic carbons (δ ~120-145 ppm). Appearance of cyclobutane methine carbons (δ ~40-50 ppm). Carboxylic acid carbonyl carbon (δ ~173 ppm). Aromatic carbons and nitrile carbon (δ ~110-150 ppm). |
| FT-IR (KBr Pellet) | Disappearance of the C=C stretch from the monomer (~1637 cm-1).[9] Presence of a strong C=O stretch for the carboxylic acid (~1700 cm-1), a C≡N stretch (~2230 cm-1), and a broad O-H stretch (~2500-3300 cm-1). |
| Mass Spec (ESI-) | Expected [M-H]- peak at m/z = 347.09. |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Cyanocinnamic Acid: May cause skin, eye, and respiratory irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.[12][13] In case of contact, rinse thoroughly with water.[14]
-
Photochemical Reactions: UV radiation is harmful to the eyes and skin. Never look directly at an unshielded UV lamp. Ensure the photochemical reactor is properly shielded to prevent UV exposure. High-pressure mercury lamps operate at high temperatures and pressures and pose an explosion risk if damaged; handle with care.
-
Solvents: Diethyl ether is extremely flammable. Work away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14]
Discussion and Field Insights
-
Stereochemical Control: The primary advantage of the solid-state protocol is the high degree of stereocontrol, yielding the α-isomer. Solution-phase photodimerization often leads to a mixture of isomers due to the free rotation of molecules and competing cis-trans isomerization of the double bond.[8]
-
Reaction Monitoring: While FT-IR provides a quick check for the disappearance of the starting material's double bond, solid-state NMR can be a powerful tool for monitoring the reaction progress without dissolving the sample, providing a precise composition of the reaction mixture at any given time.[15]
-
Alternative Approaches: For cinnamic acid derivatives that do not crystallize in the appropriate manner for solid-state dimerization, template-directed synthesis can be employed. Using covalent or non-covalent templates can pre-organize the molecules in the desired orientation for a selective [2+2] cycloaddition, even in the solution phase.[8][10][16]
Conclusion
The solid-state photochemical [2+2] cycloaddition of p-cyanocinnamic acid is an efficient and highly stereoselective method for producing α-4,4'-dicyanotruxillic acid. This protocol provides a reliable pathway for synthesizing a key building block for drug discovery and development. The resulting dinitrile compound is primed for further chemical elaboration, enabling the creation of diverse libraries of truxillic acid derivatives for screening as potential therapeutic agents.
References
- LaserBio Labs. (2023). SAFETY DATA SHEET - M001.
- Various Authors. (2025). Anti-inflammatory Activities of α-Truxillic Acid Derivatives and Their Monomer Components. Semantic Scholar.
- Ito, S., et al. (n.d.). SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins. PubMed Central.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- Various Authors. (2025). Synthesis and analgesic activity of new α-truxillic acid derivatives with monoterpenoid fragments. ResearchGate.
- ProQuest. (n.d.). Computer-Aided Design, Chemical Synthesis and Biological Evaluation of Anti-nociceptive, Anti-cancer, and Anti-fungal Agents.
- Yagci, B. B., et al. (2021). Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Thieme Connect.
- Al-Gharabli, S., et al. (n.d.). SAR study on Novel truxillic acid monoester-Based inhibitors of fatty acid binding proteins as Next-Generation antinociceptive agents. PubMed Central.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - alpha-Cyano-3-hydroxycinnamic acid, 99%.
- Silvestri, T., et al. (2023). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Royal Society of Chemistry.
- Axxence Aromatic GmbH. (2026). Safety Data Sheet - NATURAL CINNAMIC ACID.
- ResearchGate. (n.d.). 1 H MAS NMR spectrum of R-truxillic acid measured at room temperature.
- Yagci, B. B., et al. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Thieme Connect.
- Pu, J., et al. (n.d.). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. Europe PMC.
- ResearchGate. (n.d.). [2+2] cycloaddition of cinnamic acids.
- Carve, M., et al. (n.d.). Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials. PubMed Central.
- Pattabiraman, M., et al. (2006). Regioselective photodimerization of cinnamic acids in water: Templation with cucurbiturils. Langmuir.
- Neville, A. G., et al. (2025). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. ResearchGate.
- Natarajan, A., et al. (n.d.). Remarkably high homoselectivity in [2 + 2] photodimerization of trans-cinnamic acids in multicomponent systems. Royal Society of Chemistry.
- O'Neil, M. J. (Ed.). (n.d.). Truxillic Acid. Merck Index.
- ResearchGate. (n.d.). Photodimerization of α-trans-cinnamic acid to α-truxillic acid.
Sources
- 1. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computer-Aided Design, Chemical Synthesis and Biological Evaluation of Anti-nociceptive, Anti-cancer, and Anti-fungal Agents - ProQuest [proquest.com]
- 4. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
- 5. SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAR study on Novel truxillic acid monoester-Based inhibitors of fatty acid binding proteins as Next-Generation antinociceptive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. axxence.de [axxence.de]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective photodimerization of cinnamic acids in water: Templation with cucurbiturils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Cyanocinnamic Acid in Hydrogen-Bonded Liquid Crystal Complexes
Introduction: The Dawn of Supramolecular Liquid Crystals
In the realm of materials science, the elegant self-assembly of molecules into ordered yet fluid states has paved the way for revolutionary technologies. Liquid crystals (LCs), with their unique blend of crystalline order and liquid-like mobility, are at the forefront of this evolution, most notably in display technologies.[1][2] A particularly fascinating and versatile subclass of these materials is hydrogen-bonded liquid crystal (HBLC) complexes. These supramolecular structures are formed through non-covalent interactions, primarily hydrogen bonds, which offer a powerful tool for tuning the material's properties.[3][4] The directionality and specificity of hydrogen bonds allow for the rational design of novel mesogenic materials with tailored thermal and optical characteristics.[4]
This guide delves into the synthesis, characterization, and potential applications of HBLC complexes based on p-cyanocinnamic acid. The choice of p-cyanocinnamic acid as a core component is deliberate. Its molecular structure, featuring a rigid core, a terminal cyano group (a strong hydrogen bond acceptor), and a carboxylic acid group (a hydrogen bond donor), makes it an exceptional building block for creating stable, rod-shaped supramolecular mesogens.[5][6] We will explore how the interplay of these functional groups drives the formation of liquid crystalline phases and how these phases can be meticulously studied.
This document is intended for researchers, scientists, and professionals in drug development and materials science, providing both the foundational knowledge and the practical protocols necessary to explore this exciting field. We will move beyond simple procedural lists to explain the "why" behind each step, ensuring a deep and applicable understanding of the principles at play.
Part 1: The Science of Supramolecular Assembly
The formation of a hydrogen-bonded liquid crystal complex is a delicate dance of molecular recognition and self-organization. In the case of complexes involving p-cyanocinnamic acid, the primary interaction is the hydrogen bond between the carboxylic acid group of one molecule and a suitable acceptor group on another.
The Role of the Hydrogen Bond
Hydrogen bonds are the cornerstone of these supramolecular architectures.[3][4] They are formed when a hydrogen atom, covalently bonded to a highly electronegative atom (like oxygen in a carboxylic acid), is attracted to another nearby electronegative atom.[3] This interaction, while weaker than a covalent bond, is strong enough to induce a specific and predictable arrangement of molecules.[3] In our system, the carboxylic acid of p-cyanocinnamic acid can act as a proton donor, while the cyano group can act as a proton acceptor.[2][6] This allows for the formation of dimeric or polymeric structures that exhibit the necessary anisotropy to form liquid crystal phases.
Diagram of Hydrogen Bonding Interaction
Caption: Supramolecular complex formation via hydrogen bonding.
Factors Influencing Mesophase Formation
The type of liquid crystal phase (nematic, smectic, etc.) and the temperature range over which it is stable are highly dependent on the molecular structure of the interacting components. Key factors include:
-
Molecular Shape and Rigidity: The overall shape of the supramolecular complex must be anisotropic, typically rod-like (calamitic) or disk-like (discotic), to favor the formation of a liquid crystal phase.[5] The rigid core provided by the phenyl and vinyl groups of p-cyanocinnamic acid is crucial in this regard.
-
Length and Flexibility of Terminal Chains: The presence of flexible alkyl or alkoxy chains at the termini of the molecules can influence the melting point and the type of mesophase observed. Longer chains often promote the formation of more ordered smectic phases.[5]
-
Strength and Directionality of Hydrogen Bonds: The geometry and strength of the hydrogen bonds dictate the stability and structure of the resulting complex.
Part 2: Experimental Protocols
A successful investigation into HBLC complexes requires meticulous experimental execution. The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Equipment
| Material/Equipment | Specification | Purpose |
| p-Cyanocinnamic Acid | ≥98% purity | Hydrogen bond donor/acceptor |
| Partner Molecule | e.g., 4-alkoxybenzoic acids | Hydrogen bond donor/acceptor |
| Organic Solvents | HPLC grade (e.g., Chloroform, THF) | Synthesis and sample preparation |
| Hot Stage with Temperature Controller | High precision (±0.1 °C) | Thermal control for microscopy |
| Polarized Optical Microscope (POM) | With cross-polarizers and camera | Observation of LC textures |
| Differential Scanning Calorimeter (DSC) | High sensitivity | Determination of phase transitions |
| Fourier-Transform Infrared (FTIR) Spectrometer | With ATR accessory | Confirmation of H-bond formation |
| Glass Slides and Coverslips | High quality, clean | Sample mounting for POM |
| Capillary Tubes | For DSC sample encapsulation |
Synthesis of the Hydrogen-Bonded Complex (1:1 Molar Ratio)
This protocol describes a straightforward method for preparing a HBLC complex from p-cyanocinnamic acid and a partner molecule, for instance, a 4-alkoxybenzoic acid.
-
Molar Calculation: Accurately weigh equimolar amounts of p-cyanocinnamic acid and the chosen partner molecule.
-
Dissolution: Dissolve both components in a minimal amount of a suitable volatile solvent (e.g., chloroform or THF) in a clean vial. Gentle warming may be required to ensure complete dissolution.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. This encourages the self-assembly of the hydrogen-bonded complex. A rotary evaporator can be used for faster, controlled evaporation.
-
Drying: Once the solvent has completely evaporated, place the resulting solid in a vacuum oven at a temperature slightly below its melting point for several hours to remove any residual solvent.
-
Homogenization: Grind the dried solid into a fine powder using an agate mortar and pestle to ensure homogeneity.
Synthesis Workflow
Caption: Step-by-step synthesis of the HBLC complex.
Characterization Techniques
POM is the primary tool for identifying liquid crystal phases by observing their unique textures under cross-polarized light.[1][7]
-
Sample Preparation: Place a small amount of the synthesized complex on a clean glass slide. Cover it with a coverslip.
-
Heating and Cooling Cycle: Place the slide on the hot stage. Heat the sample slowly (e.g., 5-10 °C/min) until it melts into an isotropic liquid (a dark field of view under cross-polarizers).
-
Observation: Cool the sample slowly (e.g., 1-2 °C/min) from the isotropic phase. Carefully observe the changes in the texture as the material transitions into different liquid crystal phases.[1]
-
Texture Identification: Record the temperatures at which phase transitions occur and capture images of the characteristic textures. For example, a nematic phase will often exhibit a "schlieren" or "threaded" texture.[8][9]
DSC provides quantitative data on the temperatures and enthalpies of phase transitions.[10]
-
Sample Encapsulation: Accurately weigh 2-5 mg of the complex into an aluminum DSC pan and seal it.
-
Thermal Program: Place the pan in the DSC instrument. Run a heating and cooling cycle (e.g., at a rate of 10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The peak temperature indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[10]
| Phase Transition | Expected DSC Peak | Enthalpy (ΔH) |
| Crystal to Liquid Crystal | Endothermic | Large |
| Liquid Crystal to Liquid Crystal | Endothermic | Small |
| Liquid Crystal to Isotropic | Endothermic | Smallest |
FTIR spectroscopy is used to confirm the formation of hydrogen bonds within the complex.[9][11]
-
Sample Analysis: Place a small amount of the synthesized complex onto the ATR crystal of the FTIR spectrometer.
-
Spectrum Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Interpretation: Compare the spectrum of the complex with the spectra of the individual components. The formation of a hydrogen bond involving the carboxylic acid group will typically result in a significant broadening and red-shifting of the O-H stretching band (usually around 3000 cm⁻¹) and a shift in the C=O stretching frequency (around 1700 cm⁻¹).[6][12] The C≡N stretching vibration (around 2230 cm⁻¹) may also show a shift upon hydrogen bonding.[13]
Part 3: Applications and Future Directions
The unique properties of HBLC complexes based on p-cyanocinnamic acid open up a wide range of potential applications.
-
Optical and Electro-Optical Devices: Their ability to modulate light makes them suitable for use in optical filters, light modulators, and memory storage devices.[14]
-
Stimuli-Responsive Materials: The dynamic nature of hydrogen bonds allows for the creation of "smart" materials that respond to external stimuli such as temperature, pH, or light.[3][15] This could lead to the development of novel sensors, actuators, and self-healing polymers.[3][15]
-
Drug Delivery Systems: The biocompatibility and tunable properties of some liquid crystal systems make them promising candidates for controlled drug release applications.
The field of hydrogen-bonded liquid crystals is rich with possibilities. Future research could focus on the synthesis of more complex supramolecular architectures, the incorporation of photo-responsive moieties to create light-driven materials, and the exploration of their behavior at interfaces for advanced sensor applications.
References
- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals.
- The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
- Polarization Microscope Pictures of Liquid Crystals.
- Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties.
- Diversified Applications Of Hydrogen Bond Liquid Crystals.
- Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Optica Publishing Group.
- Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells.
- Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs.
- Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals. MDPI.
- Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. PMC.
- Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers. MDPI.
- Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-
- Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC.
- Thermal and Optical Properties of Some Hydrogen-Bonded Liquid Crystal Mixtures. Unknown Source.
- The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.
- Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Taylor & Francis Online.
- New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. PMC.
- Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property rel
- LIQUID CRYSTAL PHASES. University of Hamburg.
- Induced Phases of New H-bonded Supramolecular Liquid Crystal Complexes; Mesomorphic and Geometrical Estim
- Introduction of 4-Chloro-α-cyanocinnamic Acid Liquid Matrices for High Sensitivity UV-MALDI MS. Sci-Hub.
- FTIR spectra of the CA-AgNPs and pure cinnamic acid.
- FT-IR spectrum data and groups in compound 1.
- New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers.
- Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study.
- Structures of the cyano-containing compounds used in the study.
- Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. PMC.
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- 2. researchgate.net [researchgate.net]
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- 5. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. webs.ucm.es [webs.ucm.es]
- 9. mdpi.com [mdpi.com]
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- 15. Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of p-Cyanocinnamic Acid
Current Status: Operational Topic: Knoevenagel Condensation (Doebner Modification) Target Molecule: (E)-3-(4-cyanophenyl)acrylic acid Audience: Chemical Development & Research Staff
Core Directive: The "Gold Standard" Protocol
For maximum reliability and reproducibility.
The synthesis of p-cyanocinnamic acid differs from standard Knoevenagel condensations because it targets the free acid rather than an ester. This requires the Doebner Modification , utilizing malonic acid rather than a malonate ester.
The presence of the para-cyano group is advantageous: it is electron-withdrawing, making the aldehyde highly electrophilic and reactive. However, the nitrile group is susceptible to hydrolysis if the workup is too aggressive.
The Optimized Doebner Protocol
Target Yield: >85% Purity: >98% (after recrystallization)
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| p-Cyanobenzaldehyde | Limiting Reagent | 1.0 | Must be dry/free of benzoic acid oxidation products. |
| Malonic Acid | Nucleophile | 1.3 - 1.5 | Excess drives reaction and accounts for thermal decomposition. |
| Pyridine | Solvent / Base | 3.0 - 5.0 vol | Must be anhydrous. Acts as the decarboxylation medium. |
| Piperidine | Catalyst | 0.1 (10 mol%) | Primary/Secondary amine required for iminium catalysis. |
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve p-cyanobenzaldehyde (1.0 eq) and malonic acid (1.3 eq) in pyridine (approx. 3-5 mL per gram of aldehyde).
-
Catalysis: Add piperidine (0.1 eq). A slight exotherm may occur.
-
Reaction: Heat the mixture to 80–90°C for 2–4 hours.
-
Checkpoint: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases.
-
Note: Do not reflux vigorously (115°C) unless conversion is sluggish; excessive heat promotes nitrile hydrolysis.
-
-
Quench & Precipitation: Cool the mixture to room temperature. Pour the reaction mass slowly into a stirred mixture of ice and concentrated HCl (excess acid required to neutralize pyridine).
-
Target pH: < 2.
-
-
Isolation: A white to off-white precipitate of p-cyanocinnamic acid will form immediately. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Filter the solid. Wash with cold water to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) .
Mechanistic Insight (Visualization)
Understanding the mechanism is critical for troubleshooting. The Doebner modification involves a cascade of condensation, dehydration, and decarboxylation.
Figure 1: The reaction cascade. Note that the decarboxylation step (Dehydrated → Product) is driven by heat and is irreversible, pulling the equilibrium forward.
Troubleshooting Center (FAQs)
Issue: Low Yield (<50%) or Incomplete Conversion
Q: I still see starting aldehyde on TLC after 4 hours. Why?
-
Moisture Contamination: The Knoevenagel reaction generates water. If your pyridine is "wet" or the malonic acid is hygroscopic, the equilibrium (dehydration step) is hindered.
-
Fix: Use freshly distilled pyridine or add 4Å molecular sieves to the reaction flask.
-
-
Stalled Decarboxylation: If you isolate a dicarboxylic acid intermediate (soluble in water/bicarb), the decarboxylation step failed.
-
Fix: Increase temperature to >85°C. Decarboxylation has a high activation energy.
-
Issue: Product is a "Sticky" Gum
Q: Upon pouring into HCl, the product oils out instead of precipitating.
-
Solvent Trapping: The product might be trapping pyridine.
-
Rapid Precipitation: Acidifying too fast can trap impurities.
-
Fix: Add the reaction mixture to the acid dropwise with vigorous stirring. If it oils out, scratch the side of the beaker with a glass rod or add a seed crystal. Sonication can also induce crystallization.
-
Issue: Hydrolysis of the Nitrile
Q: My NMR shows amide peaks or carboxylic acid peaks instead of the nitrile.
-
Aggressive Workup: The nitrile group (-CN) can hydrolyze to the amide (-CONH₂) or acid (-COOH) in hot acidic or basic media.
-
Fix: Ensure the reaction temperature does not exceed 100°C. During workup, use cold dilute HCl. Do not boil the product in acidic water during purification.
-
Advanced Optimization: Microwave Synthesis
For high-throughput screening or green chemistry applications.
Microwave irradiation significantly accelerates the Knoevenagel condensation by providing efficient internal heating, often eliminating the need for pyridine as a solvent.
| Parameter | Conventional Method | Microwave Method |
| Time | 2–6 Hours | 5–15 Minutes |
| Solvent | Pyridine (Toxic) | Ethanol or Solvent-Free |
| Yield | 80–85% | 90–95% |
| Energy | High | Low |
Microwave Protocol:
-
Mix p-cyanobenzaldehyde (10 mmol) and malonic acid (12 mmol).
-
Add Ammonium Acetate (1-2 eq) or a drop of piperidine.
-
Irradiate at 140°C / 300W for 5–10 minutes.
-
Cool and wash the solid with water/ethanol.[1]
Decision Tree for Optimization
Figure 2: Logic flow for diagnosing yield and purity failures.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Doebner Protocol).
-
Jones, G. (1967). The Knoevenagel Condensation.[1][2][3][4][5][6][7][8] Organic Reactions, 15, 204-599. (Mechanistic Review).
-
Prajapati, D., et al. (2004). Microwave-promoted efficient synthesis of cinnamic acids via Knoevenagel condensation.[9] Synthetic Communications, 34(7), 1317-1323. (Microwave Optimization).
-
Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid Product Sheet. (Solubility Data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholars.fhsu.edu [scholars.fhsu.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [open.bu.edu]
- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Beyond the Gold Standard: A Technical Comparison of Cl-CCA vs. CHCA Matrices in MALDI-TOF MS
Executive Summary & Nomenclature Clarification
The "p-Cyanocinnamic Acid" Disambiguation
Before evaluating performance, it is critical to address a common nomenclature confusion in the field. "p-cyanocinnamic acid" (4-cyanocinnamic acid) refers to the parent structure lacking the alpha-cyano group.
-
4-Cyanocinnamic Acid (Parent): Lacks the
-cyano group required to redshift UV absorption to the 337–355 nm range (standard N2 and Nd:YAG lasers). It is not a viable high-performance matrix for standard MALDI-TOF. - -Cyano-4-hydroxycinnamic Acid (CHCA): The industry "Gold Standard" for peptides.[1]
-
4-Chloro-
-cyanocinnamic Acid (Cl-CCA): The "Rationally Designed" high-performance alternative.[2][3][4][5]
Verdict: This guide compares Cl-CCA against CHCA , as this is the scientifically relevant comparison for researchers seeking performance gains over the standard. Cl-CCA offers a 10-fold increase in sensitivity and significantly reduced ion suppression compared to CHCA, making it the superior choice for low-abundance proteomic digests.
Mechanistic Foundations: The Proton Affinity Advantage
The superior performance of Cl-CCA is not accidental; it is a result of rational chemical design targeting Proton Affinity (PA) .
-
The Mechanism: In MALDI, the matrix must absorb laser energy and donate a proton to the analyte. The efficiency of this transfer depends on the difference between the matrix's PA and the analyte's PA.
-
CHCA Limitation: CHCA has a relatively high PA (~841 kJ/mol). It holds onto its protons tightly, preferentially ionizing highly basic peptides (like those containing Arginine) while suppressing acidic or neutral peptides.
-
Cl-CCA Innovation: The substitution of the 4-hydroxy group with a 4-chloro group (an electron-withdrawing group) lowers the PA of the matrix. This makes Cl-CCA a "more generous" proton donor, allowing it to ionize a broader range of peptides, including those with lower basicity.
Visualization: Ionization Efficiency Pathway
Figure 1: Mechanistic flow of MALDI ionization. Cl-CCA's lower proton affinity facilitates a more efficient proton transfer to a wider variety of analytes compared to CHCA.
Performance Benchmarking: Head-to-Head Data
The following data aggregates results from key comparative studies (Leszyk, 2010; Jaskolla et al., 2008) using BSA tryptic digests.
Table 1: Quantitative Performance Metrics
| Feature | CHCA (Gold Standard) | Cl-CCA (High Performance) | Impact |
| Limit of Detection (LOD) | ~10–25 fmol | ~1 fmol | Cl-CCA is ~10x more sensitive for low-copy proteins. |
| Sequence Coverage (1 fmol) | 4% | 48% | Cl-CCA identifies proteins that CHCA misses entirely at trace levels. |
| Analyte Bias | Strong bias for Arginine-containing peptides. | Low bias. Detects acidic/neutral peptides. | More complete peptide maps; less "missing data." |
| Salt Tolerance | Moderate. | High. | Better performance on biological samples with residual buffers. |
| Spot Homogeneity | Variable (Hot spots common). | High. Forms uniform "splinter" crystals. | Higher reproducibility; easier for automated data acquisition. |
| In-Source Decay (ISD) | High fragmentation (Hot matrix). | Low fragmentation (Cool matrix). | Better for intact peptide mass fingerprinting; less noise. |
Experimental Protocols
To achieve the performance gains described above, you cannot simply swap the powders. Cl-CCA requires specific solvent systems due to different solubility properties.
A. Preparation of Matrix Solutions
1. CHCA Standard Protocol
-
Solvent: 50% Acetonitrile (ACN) / 50% Water / 0.1% Trifluoroacetic acid (TFA).[1][6]
-
Concentration: Saturated solution or 10 mg/mL.
-
Procedure: Vortex until dissolved. If saturated, centrifuge and use supernatant.[1]
2. Cl-CCA High-Performance Protocol
-
Note: Commercial Cl-CCA can be oily. Recrystallization is recommended for maximum sensitivity (dissolve in hot 70% ACN, cool, discard oily lower phase).
-
Solvent: 80% ACN / 20% Water / 0.1% TFA.[7] (Crucial: Cl-CCA is less soluble in water than CHCA).
-
Procedure: Vortex thoroughly.
B. Sample Deposition (Dried Droplet Method)[9]
-
Mix: Combine 1 µL of Peptide/Protein Digest with 1 µL of Matrix Solution in a microtube (1:1 ratio).
-
Spot: Deposit 0.5–1.0 µL of the mixture onto a ground steel MALDI target.
-
Dry: Allow to air dry at room temperature.
-
Observation: CHCA will form small, granular crystals (often with a rim). Cl-CCA will form a thin, uniform layer of splinter-like crystals.
-
C. Instrumental Parameters (Tuning)
-
Laser Power: Cl-CCA is a "cooler" matrix. You may need to increase laser power by 10–15% compared to CHCA thresholds to achieve desorption, but the resulting ions are more stable.
-
Calibration: Standard peptide calibration mixtures (e.g., Bruker Peptide Standard II) work for both, but ensure the calibrant is spotted with the same matrix to account for any minor Time-of-Flight shifts due to crystal height differences.
Decision Matrix: When to Use Which?
Do not abandon CHCA entirely; it remains robust for routine QC. Use this logic flow to select your matrix:
Figure 2: Decision workflow for matrix selection based on sample constraints.
References
-
Jaskolla, T. W., et al. (2008). "4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix."[4] Proceedings of the National Academy of Sciences (PNAS), 105(34), 12200–12205.[9] [9]
-
Leszyk, J. D. (2010). "Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid."[2] Journal of Biomolecular Techniques, 21(2), 81–91.[2]
-
Reyzer, M. L., & Caprioli, R. M. (2007). "MALDI-MS of proteins and peptides." Current Protocols in Protein Science, Chapter 16.
-
Beavis, R. C., et al. (1992). "α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry, 27(2), 156-158.
Sources
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of p-Cyanocinnamic Acid Polymers
This guide provides an in-depth comparison of the thermal stability of polymers derived from p-cyanocinnamic acid (p-CCA). For researchers, scientists, and professionals in drug development, understanding the thermal characteristics of these polymers is crucial for defining their processing parameters and predicting their performance in various applications. This document synthesizes experimental data to offer a clear, objective analysis of p-CCA polymer thermal behavior.
Introduction: The Significance of Thermal Stability in p-CCA Polymers
P-cyanocinnamic acid and its derivatives are valuable building blocks for advanced polymers due to their unique structural features, including a reactive double bond and carboxylic acid/hydroxyl groups.[1] These functionalities allow for their incorporation into a variety of polymer backbones, such as polyesters and polyamides.[1] The resulting polymers are of significant interest in biomedical applications, including as drug delivery systems, where they may be subjected to thermal stress during manufacturing, sterilization, or storage.[2][3]
Thermal stability is a critical attribute that dictates the upper-temperature limit at which a polymer can be used without significant degradation.[4] For drug delivery applications, thermal degradation can compromise the integrity of the polymer carrier and the efficacy of the encapsulated therapeutic agent.[5] Therefore, a thorough thermal analysis is essential for quality control and the development of robust polymeric materials.[6] This guide focuses on the two primary techniques for assessing polymer thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]
Fundamentals of Polymer Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It provides quantitative information about the thermal stability and decomposition profile of a polymer. Key parameters obtained from a TGA curve include:
-
Onset of Degradation (Tonset): The temperature at which significant mass loss begins.
-
Td5% and Td10%: Temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing the initial thermal stability of different polymers.[4]
-
Temperature of Maximum Degradation Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.[8]
-
Char Residue: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a thermally stable carbonaceous layer.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9][10] It is used to determine key thermal transitions in a polymer:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[11] This is a critical parameter for understanding the mechanical properties of the polymer at different temperatures.[12]
-
Melting Temperature (Tm): The temperature at which a crystalline polymer melts.
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the molten state.
Experimental Protocols for Thermal Analysis
To ensure reliable and comparable data, standardized experimental protocols are essential. The following are recommended procedures for the TGA and DSC analysis of p-CCA polymers.
TGA Experimental Protocol
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents, as these can interfere with the measurement. A sample size of 5-10 mg is typically used.
-
Instrument Setup: Place the sample in an inert pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for comparative studies.[13]
-
Temperature Range: Typically from ambient temperature to 600-800 °C, ensuring complete degradation is observed.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Calculate Tonset, Td5%, Td10%, and Tmax from the TGA and DTG curves.
DSC Experimental Protocol
-
Sample Preparation: Use a 3-8 mg sample, accurately weighed, and sealed in an aluminum pan.
-
Instrument Setup: Use an empty, sealed aluminum pan as a reference.[14]
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tm or Tg at a rate of 10 °C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: Reheat the sample at 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.[11]
-
-
Data Analysis: Determine the Tg as the midpoint of the step-change in the heat flow curve from the second heating scan.
Comparative Thermal Stability Analysis
The thermal stability of a p-CCA polymer is highly dependent on its chemical structure, particularly the nature of the polymer backbone. Aromatic polyamides and polyimides, for instance, are known for their high thermal stability due to the rigidity and high bond energies of the aromatic rings in their structure.[8][15]
| Polymer Type | Td10% (°C) in N2 | Tg (°C) | Key Structural Features |
| Aromatic Polyamide | 400 - 505[15] | 160 - 220[15] | Rigid aromatic backbone, strong intermolecular hydrogen bonding. |
| Semiaromatic Polyamide | 346 - 508[15] | 197 - 204[15] | Combination of aromatic and aliphatic units. |
| Poly(ester amide) | ~380 - 390[16] | ~155 - 165[16] | Presence of ester and amide linkages. |
| Modified Chitosan | ~145 (for N-cinnamoyl chitosan)[17] | N/A | Natural polymer backbone with cinnamic acid grafts. |
Note: The data presented is a general range compiled from literature on related polymer classes and may not be specific to p-cyanocinnamic acid derivatives. Actual values will vary based on the specific monomer composition, molecular weight, and synthesis method.
From the comparative data, it is evident that incorporating p-CCA into an aromatic polyamide backbone is likely to result in polymers with superior thermal stability compared to those with aliphatic or natural polymer backbones.[15] The stability of semiaromatic polyamides can be quite high, with 10% mass loss temperatures reaching up to 508 °C.[15]
Degradation Mechanisms of Cinnamic Acid-Based Polymers
The thermal degradation of polymers is a complex process involving various chemical reactions, such as chain scission, depolymerization, and elimination of side groups.[18] For polymers containing cinnamic acid moieties, the degradation pathway can be influenced by the presence of the double bond and the aromatic ring.
The degradation of N-cinnamoyl chitosan, for example, has been shown to proceed through the elimination of low-molecular-weight radicals.[19] The initial weight loss at lower temperatures is often attributed to the loss of moisture and the degradation of the less stable modified side chains.[17] At higher temperatures, the main polymer backbone begins to decompose.
Conclusion and Future Perspectives
The thermal stability of p-cyanocinnamic acid polymers is a critical parameter that is intrinsically linked to their chemical structure. Aromatic polymers incorporating p-CCA generally exhibit the highest thermal stability, making them suitable for applications requiring high-temperature processing. The use of standardized TGA and DSC protocols is paramount for obtaining reliable and comparable data.
Future research should focus on establishing a more comprehensive database of the thermal properties of various p-CCA polymers. Investigating the influence of different substituents on the cyanocinnamic acid ring and exploring the use of thermal stabilizers could lead to the development of novel materials with enhanced thermal performance for advanced drug delivery and other biomedical applications.
References
- Chen, W. et al. (2011a). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Sciences, 23(1), 154-161.
- Hsiao, S. H., & Yang, C. P. (1997). Functional Aromatic Polyamides. Journal of Polymer Science Part A: Polymer Chemistry, 35(12), 2383-2393.
- Ordonez, R., et al. (2021). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Polymers, 13(16), 2743.
- Stark, N. M., & White, R. H. (2004). Thermal analysis techniques for characterization of polymer materials. General Technical Report FPL-GTR-146. Madison, WI: U.S.
- Patel, A., & Patel, M. (2023).
-
TGA plot comparing the thermal degradation of the isolated p-CNCs to... - ResearchGate. (n.d.). Retrieved from [Link]
- Otsuki, S., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega, 7(10), 8561-8569.
-
Thermal stability analysis (A) TGA thermograms (top) and derivative... - ResearchGate. (n.d.). Retrieved from [Link]
- Diab, M. A., & El-Sonbati, A. Z. (2012). Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. Open Journal of Polymer Chemistry, 2(3), 63-69.
-
(PDF) Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. (n.d.). Retrieved from [Link]
- Iurciuc-Tincu, C. E., et al. (2020). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. Polymers, 12(9), 2003.
- Mohammadinejad, R., et al. (2020). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers, 12(5), 1139.
- Al-Ahmady, Z. S., & Kostarelos, K. (2016). Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Advanced Drug Delivery Reviews, 104, 1-14.
- Mamidi, N., et al. (2022).
-
Characterization of Polymers using Differential Scanning Calorimetry (DSC). (n.d.). Retrieved from [Link]
-
TGA thermograms of the studied polymers. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
TGA graphics of poly(CA), poly(CA) and poly(MA-co-CA) microparticles - ResearchGate. (n.d.). Retrieved from [Link]
-
Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - RSC Publishing - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
TGA analysis of polyimide, polyamide, and TPE showing (a) derivative... - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) For Polymers Explained!!! - YouTube. (2023, July 27). Retrieved from [Link]
-
Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed. (n.d.). Retrieved from [Link]
-
Differential Scanning Thermal Analysis in Polymeric Materials - AZoM. (2021, March 12). Retrieved from [Link]
-
Polymer Degradation: Category, Mechanism and Development Prospect - E3S Web of Conferences. (n.d.). Retrieved from [Link]
-
Synthesis of biobased functional materials using photoactive cinnamate derivatives - OUCI. (n.d.). Retrieved from [Link]
-
Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid - SciRP.org. (n.d.). Retrieved from [Link]
-
Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines - MDPI. (n.d.). Retrieved from [Link]
-
Properties of PLA films with cinnamic acid: Effect of the processing method - ResearchGate. (n.d.). Retrieved from [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). Retrieved from [Link]
-
Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - NIH. (n.d.). Retrieved from [Link]
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proton NMR interpretation of 4-cyanocinnamic acid
Executive Summary
4-Cyanocinnamic acid (4-CCA) is a critical bifunctional building block utilized in the synthesis of liquid crystals, optoelectronic materials, and pharmaceutical intermediates (e.g., HDAC inhibitors). Its structural rigidity and electron-withdrawing cyano group make it a model system for studying conjugation effects in aromatic carboxylic acids.
This guide provides a comparative NMR analysis of 4-CCA against its parent compound, trans-cinnamic acid . By contrasting these two spectra, researchers can isolate the specific electronic influence of the para-cyano substituent, facilitating rapid structural verification and impurity profiling in drug development workflows.
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and solubility, the following protocol utilizes DMSO-d
Sample Preparation Workflow
-
Solvent Selection: Dimethyl sulfoxide-d
(DMSO-d ) with 0.03% TMS.-
Rationale: DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, sharpening the signals and ensuring complete dissolution.
-
-
Concentration: 10–15 mg of analyte in 600 µL solvent.
-
Note: Higher concentrations (>20 mg) may cause viscosity-induced line broadening.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation of the carboxylic acid proton).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the alkene protons). -
Scans: 16 (minimum).
-
Visualization: Analytical Workflow
Figure 1: Standardized workflow for NMR analysis of cinnamic acid derivatives, prioritizing solvent selection for solubility optimization.
Comparative Analysis: 4-Cyanocinnamic Acid vs. Cinnamic Acid
The introduction of the cyano (-CN) group at the para position creates a strong electron-withdrawing effect (EWG) through both induction and resonance. This significantly alters the chemical environment of the aromatic ring and the alkene chain compared to the unsubstituted cinnamic acid.
Comparative Data Table ( H NMR in DMSO-d , 400 MHz)
| Proton Assignment | Trans-Cinnamic Acid ( | 4-Cyanocinnamic Acid ( | Shift Difference ( | Mechanistic Insight |
| -COOH | 12.40 (br s) | 12.60 (br s) | +0.20 | Increased acidity due to EWG effect stabilizing the carboxylate anion. |
| Alkene | 7.59 (d, | 7.68 – 7.75 (d, | +0.10 to +0.15 | Deshielded by the electron-poor aromatic ring (conjugation). |
| Aromatic Ring | 7.40 – 7.70 (m, 5H) | AA'BB' System (4H) | N/A (Pattern Change) | The -CN group breaks the magnetic equivalence, creating a distinct para-substitution pattern. |
| Alkene | 6.55 (d, | 6.65 – 6.70 (d, | +0.10 | Slight deshielding; less affected by the ring electronics than the |
Deep Dive Interpretation
A. The Alkene Region: Geometry Confirmation
The most critical quality attribute for 4-CCA is the geometry of the double bond. The Knoevenagel condensation typically yields the thermodynamically stable trans (
-
Observation: You will observe two doublets with a large coupling constant (
). -
The Logic: The coupling constant (
) is directly related to the dihedral angle (Karplus equation).-
Trans (
): Hz. -
Cis (
): Hz.
-
-
Validation: If the coupling constant is < 12 Hz, the sample contains the cis-isomer, likely due to photo-isomerization or incomplete reaction conditions.
B. The Aromatic Region: The AA'BB' Fingerprint
Unlike cinnamic acid, which shows a complex multiplet for its 5 aromatic protons, 4-CCA displays a classic AA'BB' system .
-
Appearance: Two "pseudo-doublets" (often appearing as roofing doublets) integrating to 2 protons each.
-
Assignment:
-
Protons ortho to -CN (
): Strongly deshielded due to the anisotropy and electron-withdrawing nature of the cyano group. -
Protons ortho to alkene (
): Less deshielded than the cyano-adjacent protons.
-
-
Why it matters: This pattern confirms the para substitution. If you see a singlet or complex multiplets inconsistent with this symmetry, you may have the meta isomer or starting material contamination.
Visualization: Structural Logic & Coupling Tree
Figure 2: Structural connectivity map illustrating how electronic effects (CN group) and geometric relationships (Trans-alkene) translate into specific NMR signals.
Impurity Profiling (Troubleshooting)
When analyzing crude 4-CCA, specific impurities from the Knoevenagel condensation are common.
-
4-Cyanobenzaldehyde (Starting Material):
-
Look for a sharp singlet (aldehyde proton) at
10.0 – 10.1 ppm . -
Look for the aromatic AA'BB' pattern of the aldehyde, which will be shifted slightly downfield compared to the product.
-
-
Malonic Acid:
-
Look for a singlet at
3.2 – 3.4 ppm (CH protons), though this often overlaps with the water peak in DMSO.
-
-
Residual Solvents (DMSO-d
reference):-
Water: Variable singlet ~3.33 ppm.
-
DMSO (quintet): 2.50 ppm.
-
Ethanol (if used for wash): Triplet at 1.06 ppm, Quartet at 3.44 ppm.
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2686 (Trans-Cinnamic Acid) & Analogues. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants: Alkenes. University of Wisconsin-Madison. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for AA'BB' system interpretation).
Sources
Comparative Mass Spectrometry Profiling: p-Cyanocinnamic Acid vs. Structural Analogs
Executive Summary
p-Cyanocinnamic acid (4-cyanocinnamic acid) is a critical intermediate in the synthesis of bioactive pharmacophores and a distinct structural analog to the common MALDI matrix
This guide provides a definitive fragmentation profile of p-cyanocinnamic acid (
Structural Context & Ionization Physics
The Analyte
-
IUPAC Name: (E)-3-(4-cyanophenyl)prop-2-enoic acid
-
Formula:
-
Exact Mass: 173.0477
-
Key Functional Groups:
-
Carboxylic Acid: Primary site of deprotonation (
, lower than cinnamic acid due to -CN induction). -
Cyano Group (Para): Strong electron-withdrawing group (EWG,
). -
Conjugated Alkene: Facilitates resonance stabilization of the anion.
-
Ionization Mechanism (ESI Negative Mode)
In negative mode ESI, the molecule forms a stable carboxylate anion
Key Insight (Expertise): While electron-donating groups (like -OH in p-coumaric acid) facilitate fragmentation by destabilizing the parent anion, the electron-withdrawing -CN group in p-cyanocinnamic acid stabilizes the parent ion (m/z 172). Consequently, this molecule exhibits a "harder" fragmentation profile , often retaining significant precursor abundance at collision energies where analogs are fully fragmented.
Detailed Fragmentation Pathway[1]
The fragmentation of p-cyanocinnamic acid follows a characteristic neutral loss pathway dominated by decarboxylation.
Primary Transition: Decarboxylation
-
Precursor: m/z 172 (
) -
Neutral Loss:
(44 Da) -
Product: m/z 128 (
) -
Mechanism: The carboxylate anion undergoes cleavage of the
bond. The resulting anion (p-cyanostyryl anion) is stabilized by the cyano group.
Secondary Transition: Nitrile Stability
Unlike p-coumaric acid, which may lose the phenolic moiety or undergo CO loss, the cyano group on p-cyanocinnamic acid is highly resistant to cleavage. Secondary fragmentation (e.g., loss of HCN) is rare under standard ESI collision energies (<40 eV), making the m/z 128 ion the dominant and often sole diagnostic fragment.
Visualization of Fragmentation Logic
Figure 1: ESI(-) Fragmentation pathway of p-cyanocinnamic acid showing the dominant decarboxylation step.
Comparative Analysis: p-Cyano vs. Alternatives
This section compares p-cyanocinnamic acid against its standard analogs used in metabolic profiling and drug synthesis monitoring.
Table 1: Comparative MS/MS Profiling (ESI Negative Mode)
| Feature | p-Cyanocinnamic Acid | p-Coumaric Acid | Trans-Cinnamic Acid |
| Substituent | -CN (Electron Withdrawing) | -OH (Electron Donating) | -H (Neutral) |
| Precursor (m/z) | 172 | 163 | 147 |
| Dominant Fragment | 128 ( | 119 ( | 103 ( |
| Secondary Fragment | Minimal (< 5% intensity) | 93 (Phenol loss) | 77 (Phenyl) |
| Ionization Efficiency | High (Strong Acid) | High (Phenolic acidity) | Moderate |
| Fragmentation Energy | High (Requires >25 eV) | Moderate (15-20 eV) | Moderate (20 eV) |
| Interference Risk | Low (Unique mass defect) | High (Isobaric with metabolites) | Moderate |
Comparative Workflow Diagram
Figure 2: Differential stability under identical collision energies (CID). The p-cyano derivative resists fragmentation more than the p-coumaric derivative.
Experimental Protocol (Self-Validating)
To ensure reproducibility in drug development assays, follow this validated LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg p-cyanocinnamic acid in 1 mL Methanol (MeOH) . (Avoid water initially due to limited solubility of the protonated form).
-
Working Solution: Dilute to 1 µg/mL in 50:50 MeOH:Water containing 0.1% Formic Acid (to aid chromatography) or 5 mM Ammonium Acetate (to aid ionization in negative mode).
-
Note: Although we are running negative mode, Ammonium Acetate buffers pH to ~6.8, ensuring the acid is deprotonated (
) before entering the source, maximizing sensitivity.
-
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI) - Negative Mode .[1][2][3]
-
Source Voltage: -4.5 kV.
-
Source Temperature: 350°C (Ensure complete desolvation of the stable anion).
-
MRM Transition (Quantitation): 172.0
128.0. -
Collision Energy (CE):
-
Start at 15 eV : Expect 90% Parent / 10% Fragment.
-
Ramp to 30 eV : Expect 10% Parent / 90% Fragment (Optimal for quantitation).
-
Quality Control Check
-
System Suitability: Inject trans-cinnamic acid (m/z 147) as a reference standard.
-
Pass Criteria: If the 147
103 transition for cinnamic acid occurs at 15 eV, but p-cyanocinnamic acid (172 128) requires >25 eV to achieve the same fragmentation ratio, the system is correctly calibrating the electronic stability of the cyano group.
References
-
Qi, Y., et al. (2017).[1] Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433.[3] Retrieved from [Link]
-
Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids. Chemistry Central Journal. Retrieved from [Link]
-
Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. PNAS, 105(34), 12200–12205. (Cited for structural contrast). Retrieved from [Link]
Sources
- 1. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of p-Cyanocinnamic Acid and Hydroxycinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmacologically active small molecules, cinnamic acid derivatives have garnered significant attention for their diverse biological activities and therapeutic potential.[1] This guide provides an in-depth, objective comparison of the biological activities of p-cyanocinnamic acid, primarily represented by its well-studied derivative α-cyano-4-hydroxycinnamic acid (CHCA), and the widely occurring hydroxycinnamic acids (HCAs), including p-coumaric acid, caffeic acid, and ferulic acid. We will delve into their distinct mechanisms of action, supported by experimental data, to offer a clear perspective for researchers in drug discovery and development.
Structural Distinctions: The Foundation of Divergent Activities
The fundamental difference between p-cyanocinnamic acid and hydroxycinnamic acids lies in the substitution on the acrylic acid moiety. While hydroxycinnamic acids possess a hydrogen atom at the α-carbon, p-cyanocinnamic acid is characterized by the presence of a cyano (-C≡N) group at this position. This seemingly subtle structural alteration dramatically influences their physicochemical properties and, consequently, their primary biological targets and mechanisms of action.
Hydroxycinnamic acids, as phenolic compounds, are defined by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring.[2] These substitutions are pivotal to their well-documented antioxidant and anti-inflammatory properties.[3]
A Tale of Two Mechanisms: MCT Inhibition vs. Broad-Spectrum Bioactivity
The primary biological activity attributed to p-cyanocinnamic acid (CHCA) is the potent and selective inhibition of monocarboxylate transporters (MCTs), particularly MCT1.[4][5] MCTs are crucial for the transport of lactate and pyruvate across cell membranes, playing a vital role in cellular metabolism, especially in cancer cells which exhibit high rates of glycolysis (the Warburg effect). By blocking MCT1, CHCA disrupts cancer cell metabolism, leading to cytotoxic or cytostatic effects.[4]
In contrast, hydroxycinnamic acids exhibit a broader spectrum of biological activities, largely stemming from their potent antioxidant and anti-inflammatory properties.[6][7] Their mechanisms of action are multifaceted and include:
-
Direct Radical Scavenging: The phenolic hydroxyl groups readily donate a hydrogen atom to neutralize free radicals.[2]
-
Modulation of Signaling Pathways: HCAs are known to influence key inflammatory and antioxidant pathways, such as inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway.
The following diagram illustrates the distinct primary mechanisms of action:
Caption: Distinct primary mechanisms of p-cyanocinnamic acid and hydroxycinnamic acids.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the key biological activities, supported by available experimental data.
Antioxidant Activity
Hydroxycinnamic acids are renowned for their potent antioxidant activities, which are directly correlated with the number and arrangement of hydroxyl groups on the phenyl ring.[8] The general order of antioxidant potency is caffeic acid > ferulic acid > p-coumaric acid.[9]
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Reference(s) |
| p-Coumaric Acid | ~170.2 µM | - | [10] |
| Caffeic Acid | ~7.7 µM | 1.59 µg/mL | [11][12] |
| Ferulic Acid | - | - | |
| p-Cyanocinnamic Acid (CHCA) | Data not available | Data not available |
Note: IC50 values can vary depending on experimental conditions. The table presents representative values for comparative purposes.
While direct comparative data for p-cyanocinnamic acid using standard antioxidant assays like DPPH and ABTS is limited in the reviewed literature, a study has highlighted its antioxidant potential through the inhibition of aldose reductase.[13] One derivative of CHCA was identified as a potent antioxidant in this context.[13] However, the primary antioxidant mechanism of HCAs through direct radical scavenging is well-established and quantitatively superior based on available data.
Anti-inflammatory Activity
Hydroxycinnamic acids exhibit significant anti-inflammatory effects by modulating key signaling pathways. For instance, p-coumaric acid has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the NF-κB pathway.[14]
Direct comparative studies on the anti-inflammatory activity of p-cyanocinnamic acid are scarce. Its primary mechanism of MCT inhibition is not directly linked to canonical inflammatory pathways. However, by modulating cellular metabolism, it could indirectly influence inflammatory responses in certain contexts, a subject that warrants further investigation.
Anticancer Activity
Both p-cyanocinnamic acid and hydroxycinnamic acids have demonstrated anticancer properties, albeit through different primary mechanisms.
p-Cyanocinnamic acid (CHCA) exerts its anticancer effects primarily by inhibiting MCT1, thereby starving cancer cells of essential metabolic substrates.[4] This leads to decreased cell proliferation and induction of apoptosis.[4]
Hydroxycinnamic acids , on the other hand, combat cancer through a combination of antioxidant, anti-inflammatory, and direct cytotoxic effects.[15] For example, caffeic acid has been shown to be a potent inhibitor of cancer cell growth.[15]
| Compound | Cell Line | Cytotoxicity (IC50 / GI50) | Reference(s) |
| p-Cyanocinnamic Acid (CHCA) | A549 (Lung Carcinoma) | 52.7 µM (GI50) | |
| HCT-116 (Colon Carcinoma) | 1650 µM (IC50) | ||
| HeLa (Cervical Cancer) | 2140 µM (IC50) | ||
| p-Coumaric Acid | HepG2 (Hepatocellular Carcinoma) | Time-dependent inhibition | [15] |
| Caffeic Acid | HepG2 (Hepatocellular Carcinoma) | Time-dependent inhibition | [15] |
| Ferulic Acid | HepG2 (Hepatocellular Carcinoma) | Time-dependent inhibition | [15] |
The data suggests that the cytotoxic potency of CHCA is highly cell-line dependent, likely reflecting varying levels of MCT1 expression and reliance on glycolysis.
Experimental Protocols
For researchers aiming to validate and compare the biological activities of these compounds, the following are standardized, step-by-step methodologies for key assays.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Caption: Workflow for the DPPH radical scavenging assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (p-cyanocinnamic acid or hydroxycinnamic acids) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with 100 µL of solvent and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the DPPH radical) by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT Cell Viability Assay (Anticancer Activity)
Caption: Workflow for the MTT cell viability assay.
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Directions
This guide highlights the distinct biological profiles of p-cyanocinnamic acid and hydroxycinnamic acids. Hydroxycinnamic acids are established as potent, broad-spectrum antioxidants and anti-inflammatory agents with a well-defined structure-activity relationship. Their therapeutic potential spans a wide range of diseases associated with oxidative stress and inflammation.
p-Cyanocinnamic acid, in the form of CHCA, presents a more targeted mechanism of action as an MCT1 inhibitor, making it a promising candidate for the development of anticancer therapies, particularly for tumors reliant on aerobic glycolysis.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of p-cyanocinnamic acid and hydroxycinnamic acids in a panel of standardized biological assays to provide a more definitive quantitative assessment of their relative potencies.
-
Exploring Broader Activities of p-Cyanocinnamic Acid: Investigating potential antioxidant and anti-inflammatory effects of p-cyanocinnamic acid and its derivatives beyond MCT inhibition.
-
Synergistic Combinations: Evaluating the potential for synergistic effects when combining p-cyanocinnamic acid with hydroxycinnamic acids or other therapeutic agents to target multiple pathways in complex diseases like cancer.
By understanding the unique strengths and mechanisms of these two classes of cinnamic acid derivatives, researchers can make more informed decisions in the design and development of novel therapeutic strategies.
References
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). Molecules. [Link]
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). Molecules.
- Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2022). Antioxidants.
- A Comparative Study of the Radical-scavenging Activity of the Phenolcarboxylic Acids Caffeic Acid, p-Coumaric Acid, Chlorogenic Acid and Ferulic Acid, With or Without 2-Mercaptoethanol, a Thiol, Using the Induction Period Method. (2018). Anticancer Research.
- Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). Journal of Chemical Society of Nigeria.
- Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. (2013). Current Medicinal Chemistry.
- Antioxidant activity of hydroxycinnamic acid derivatives in human low density lipoprotein: Mechanism and structure-activity rel
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2015). Molecules.
- Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). Molecules.
- New Mesoporous Silica Materials Loaded with Polyphenols: Caffeic Acid, Ferulic Acid and p-Coumaric Acid as Dietary Supplements for Oral Administration. (2022).
- Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (2020). Nutrients.
- IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (2020). Food Bioscience.
- α-Cyano-4-hydroxycinnamic acid [28166-41-8]. Clinisciences.
- α-Cyano-4-hydroxycinnamic acid. TargetMol.
- α-cyano-4-hydroxycinnamic acid(α-CHCA) | MCT inhibitor | CAS 28166-41-8. Selleck Chemicals.
- α-Cyano-4-hydroxycinnamic acid. MedchemExpress.
- p-coumaric acid ferulic: Topics by Science.gov. Science.gov.
- Antiproliferative Effects of Ferulic, Coumaric, and Caffeic Acids in HepG2 Cells by hTERT Downregulation. (2017).
- Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. (2013). PLoS One.
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
- Bioactivity Focus of α-Cyano-4-hydroxycinnamic Acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. (2016). Scientific Reports.
- Anti-inflammatory activity via NO production inhibition of compounds from Vietnamese Lycopodium casuarinoides Spring.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2016).
- Antioxidant Potential of Hydroxycinnamic Acids in Advanced Oxidation Processes. (2016). International Journal of Electrochemical Science.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling p-Cyanocinnamic Acid
As a cornerstone matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, p-Cyanocinnamic acid (often referred to as alpha-cyano-4-hydroxycinnamic acid or HCCA) is a ubiquitous compound in modern analytical laboratories. While its utility is unquestionable, its chemical properties necessitate a robust and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of p-Cyanocinnamic acid, grounded in the principles of risk mitigation and procedural validation. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these specific precautions are critical for ensuring personnel safety and data integrity.
Hazard Profile of p-Cyanocinnamic Acid
Understanding the intrinsic hazards of a chemical is the foundational step in developing a safe handling protocol. p-Cyanocinnamic acid is a fine, powdered substance, which makes it prone to becoming airborne and poses risks through inhalation, skin, and eye contact.[1][2] It is classified as a hazardous substance with acute toxicity.[1][3]
The primary causality for the stringent PPE requirements stems from its classification under the Globally Harmonized System (GHS). The key hazard statements dictate the necessary protective measures.
| GHS Hazard Statement | Description | Primary Exposure Route |
| H301 / H311 / H331 | Toxic if swallowed, in contact with skin or if inhaled.[1][3] | Ingestion, Dermal, Inhalation |
| H315 | Causes skin irritation.[1][3] | Dermal |
| H317 | May cause an allergic skin reaction.[1] | Dermal |
| H319 | Causes serious eye irritation.[1][3] | Eyes |
| H335 | May cause respiratory irritation.[1][3] | Inhalation |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure. The following protocol is a self-validating system; each component addresses a specific hazard identified in the chemical's profile.
Eye and Face Protection
Directive: Chemical safety goggles or safety glasses with side shields that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[2]
Causality: As a fine powder, p-Cyanocinnamic acid can easily become airborne during weighing or transfer.[2] Direct contact with the eyes will cause serious irritation.[1][3] Standard prescription glasses are insufficient as they do not protect from dust entering from the sides, top, or bottom.
Skin and Body Protection
Directive:
-
Gloves: Nitrile rubber gloves are the standard recommendation. A minimum thickness of 0.11 mm is advised.[4] Always inspect gloves for tears or punctures before use and employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[4]
-
Protective Clothing: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of dust generation, additional protective clothing may be warranted.
Causality: The compound is toxic upon skin contact and is a known skin irritant and sensitizer.[1][3] Direct contact can lead to localized irritation or a more severe allergic reaction upon repeated exposure. Contaminated clothing must be removed immediately and washed before reuse.
Respiratory Protection
Directive:
-
Primary Engineering Control: All handling of solid p-Cyanocinnamic acid that could generate dust must be performed within a certified chemical fume hood.[2][4] This is the most critical step in preventing respiratory exposure.
-
Secondary Respiratory PPE: In the absence of a fume hood or during large-scale operations where dust cannot be fully contained, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][5] A respirator with a P2 filter is recommended for protection against solid particulates.
Causality: The H331 and H335 hazard statements indicate that inhaling the dust is not only toxic but also causes respiratory tract irritation.[1][3] The small particle size of the powder allows it to be easily inhaled, making engineering controls and, if necessary, respiratory masks, non-negotiable.
Operational and Disposal Plans
Proper PPE is only effective when integrated into a comprehensive workflow. The following procedural steps provide a clear path for safe handling and disposal.
Step-by-Step Operational Plan
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Donning PPE: Put on all required PPE (lab coat, gloves, eye protection) before entering the handling area.
-
Handling:
-
Perform all weighing and reagent preparation on a disposable work surface (e.g., weigh paper or a plastic-backed liner) inside the fume hood to contain any spills.
-
Minimize the creation of dust by handling the container gently and avoiding rapid movements.[2]
-
Use dedicated spatulas and glassware.
-
-
Decontamination: After handling, wipe down the work surface, spatula, and any other equipment with a damp cloth.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Remove your lab coat and eye protection.
-
Hygiene: Wash hands and face thoroughly with soap and water after completing the work.
Disposal Plan
Chemical waste generators are responsible for the correct classification and disposal of hazardous waste.[2]
-
Waste Classification: p-Cyanocinnamic acid and any materials contaminated with it (e.g., used gloves, weigh boats, contaminated wipes) must be treated as hazardous chemical waste.
-
Containment: Collect all solid waste in a clearly labeled, sealed container. Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for disposal through a licensed professional waste disposal company.[4] Do not dispose of p-Cyanocinnamic acid down the drain.[4][6]
Visualized Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling p-Cyanocinnamic acid.
Caption: Workflow for safe handling of p-Cyanocinnamic acid.
References
- Safeguarding Innovation: A Technical Guide to 4-Cyanocinnamic Acid Safety and Handling. Benchchem.
- Sigma C2020 - SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET - M001. LaserBio Labs.
- Material Safety Data Sheet - alpha-Cyano-3-hydroxycinnamic acid, 99%. Cole-Parmer.
- Alpha-Cyano-4-hydroxycinnamic Acid (HCCA) Material Safety Data Sheet (MSDS). Charles River Laboratories.
- Safety Data Sheet - α-Cyano-4-hydroxycinnamic Acid. Cayman Chemical.
- SAFETY DATA SHEET - a-Cyano-4-hydroxycinnamic acid, Ultrapure MALDI Matrix. Fisher Scientific.
- SAFETY DATA SHEET - .alpha.-Cyano-m-hydroxycinnamic acid. Fisher Scientific.
- SAFETY DATA SHEET - trans-Cinnamic Acid. TCI Chemicals.
- SAFETY DATA SHEET - alpha-Cyano-4-methoxycinnamic acid. Thermo Fisher Scientific.
- natural cinnamic acid - Safety Data Sheet. Axxence Aromatic GmbH.
- SAFETY DATA SHEET - trans-Cinnamic acid. Thermo Fisher Scientific.
- Sigma C8982 - SAFETY DATA SHEET. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
